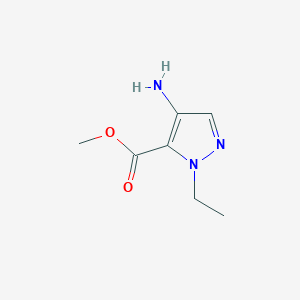

4-Amino-1-etil-1H-pirazol-5-carboxilato de metilo

Descripción general

Descripción

Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C7H11N3O2 and its molecular weight is 169.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal

El 4-amino-1-etil-1H-pirazol-5-carboxilato de metilo es un compuesto valioso en química medicinal debido a su núcleo de pirazol, que es un motivo común en los productos farmacéuticos . Exhibe una gama de actividades biológicas, incluyendo propiedades antiinflamatorias, antibacterianas, antifúngicas, anticancerígenas, antidiabéticas, antioxidantes, antidepresivas, antituberculosas y antivirales . Esta versatilidad lo convierte en un candidato principal para la síntesis de fármacos y el desarrollo de nuevos agentes terapéuticos.

Agricultura

En el sector agrícola, este compuesto juega un papel en la síntesis de herbicidas y agroquímicos . Su anillo de pirazol es un componente crítico en el desarrollo de nuevos productos que protegen los cultivos de plagas y enfermedades, contribuyendo a una mayor productividad agrícola .

Aplicaciones Industriales

Industrialmente, el this compound se utiliza en la síntesis de varios productos químicos. Sirve como un bloque de construcción para derivados del ácido isoxazol-4-carboxílico e isoxazol-3,5-dicarboxamidas, que tienen aplicaciones como herbicidas . Su papel en la industria química es fundamental para la creación de compuestos con propiedades específicas deseadas.

Aplicaciones Ambientales

La ciencia ambiental se beneficia del uso de este compuesto en el desarrollo de productos químicos respetuosos con el medio ambiente. Sus derivados pueden diseñarse para minimizar el impacto ambiental, asegurando que las prácticas agrícolas sigan siendo sostenibles .

Ciencia de los Materiales

En la ciencia de los materiales, los derivados del compuesto se exploran por su potencial en la creación de nuevos materiales con propiedades únicas. El anillo de pirazol puede actuar como una estructura central para materiales con funcionalidades específicas, que se pueden aplicar en varios avances tecnológicos .

Química Analítica

El this compound también es significativo en química analítica. Se puede utilizar como reactivo o estándar en métodos cromatográficos y espectrometría de masas, lo que ayuda en la identificación y cuantificación de sustancias . Su papel preciso en las técnicas analíticas subraya su importancia en la investigación y el control de calidad.

Mecanismo De Acción

Target of Action

Pyrazole derivatives, to which this compound belongs, have been known to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Mode of Action

The amino group in pyrazole compounds is known to exhibit significant basicity and nucleophilicity, which can undergo a series of nucleophilic substitution reactions .

Biochemical Pathways

Pyrazole derivatives have been known to interact with various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The compound’s solubility in methanol suggests that it may have some degree of bioavailability.

Result of Action

Pyrazole derivatives have been known to exhibit diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

The compound is known to be stable under normal temperatures and pressures , suggesting that it may be relatively stable under a variety of environmental conditions.

Propiedades

IUPAC Name |

methyl 4-amino-2-ethylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-10-6(7(11)12-2)5(8)4-9-10/h4H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUAKLZRAQWJFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716766 | |

| Record name | Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923283-57-2 | |

| Record name | 1H-Pyrazole-5-carboxylic acid, 4-amino-1-ethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923283-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-(6-methoxy[1,5]naphthyridin-4-yl)-1-ethanone](/img/structure/B1465475.png)

![(3S,8AR)-3-(tert-Butyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1465476.png)

![5-[(tert-Butoxycarbonyl)amino]-2-furoic acid](/img/structure/B1465478.png)

![2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B1465484.png)

![1-(2-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B1465489.png)